molecular formula C10H8O2 B1201999 4-Phenylfuran-2(5h)-one CAS No. 1575-47-9

4-Phenylfuran-2(5h)-one

Cat. No.: B1201999
CAS No.: 1575-47-9
M. Wt: 160.17 g/mol
InChI Key: HJJHMYDTEVUBHZ-UHFFFAOYSA-N
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Description

4-Phenylfuran-2(5H)-one is an organic compound characterized by a furan ring substituted with a phenyl group at the 4-position

Scientific Research Applications

4-Phenylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylfuran-2(5H)-one typically involves the reaction of phenylacetylene with carbon monoxide in the presence of a palladium catalyst. This reaction proceeds through a carbonylation process, forming the furan ring with the phenyl group attached at the 4-position. The reaction conditions often include a solvent such as toluene and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar carbonylation processes, but with optimized conditions for higher yields and efficiency. This may involve the use of continuous flow reactors and more robust catalysts to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

4-Phenylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-phenylfuran-2,3-dione.

    Reduction: Reduction of the compound can yield 4-phenylfuran-2(5H)-ol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: 4-Phenylfuran-2,3-dione

    Reduction: 4-Phenylfuran-2(5H)-ol

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Mechanism of Action

The mechanism by which 4-Phenylfuran-2(5H)-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylfuran-2-amine: Similar structure but with an amine group instead of a carbonyl group.

    4-Phenylfuran-2,3-dione: An oxidized form of 4-Phenylfuran-2(5H)-one.

    4-Phenylfuran-2(5H)-ol: A reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a furan ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-phenyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJHMYDTEVUBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295964
Record name 4-phenylfuran-2(5h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-47-9
Record name MLS002703927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenylfuran-2(5h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 20 mL of stirring chlorosulfonic acid cooled to −5° C. was added 3,4-diphenyl-2-(5H )-furanone (Step 1)(3.160 g, 13.4 mmol) portion-wise over 30 minutes. The solution was warmed to room temperature and maintained at that temperature for 16 hours. The reaction mixture was diluted with dichloromethane and quenched into ice water. The phases were separated and the aqueous phase extracted with dichloromethane, the combined dichloromethane extract was dried over anhydrous MgSO4, filtered and concentrated in vacuo. The residue was diluted with dichloromethane and added to excess concentrated NH4OH. The mixture was stirred for 1 hour. The phases were separated and the aqueous phase was extracted with dichloromethane. The organic extract was dried over anhydrous MgSO4, filtered and concentrated in vacuo to give a white solid that was crystallized from aqueous ethanol to afford pure 3-[(4-aminosulfonyl)phenyl)]-4-phenyl-2-(5H )-furanone (2.110 g, 50%): mp 225.5-226.5° C. 1H NMR (CDCl3/300 MHz) 7.79 (d, 2H, J=8.4 Hz), 7.41 (d, 2H, J=8.4 Hz), 6.38 (brs, 2H), 5.09 (s, 2H). FABLRMS m/z 316 (m+H). Anal. Calc'd for C16H13NO4S: C, 60.94; H, 4.16; N, 4.44. Found: C, 60.86; H, 4.18; N, 4.40.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable chemical reaction involving 3-Fluoro-4-phenylfuran-2(5H)-one as a starting material?

A1: [] 3-Fluoro-4-phenylfuran-2(5H)-one can be transformed into 2-[tert-butyl(dimethyl)silyloxy]-3-fluoro-5-methylfuran, a novel fluorinated building block. This transformation highlights the potential of 3-Fluoro-4-phenylfuran-2(5H)-one as a precursor for synthesizing other valuable compounds.

Q2: How are ethyl (E)- and (Z)-4-[tert-butyl(dimethyl)silyloxy]-2-fluoro-4-phenylbut-2-enoates synthesized?

A2: [] These compounds are synthesized from the corresponding 2-hydroxycarbonyl compounds and ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate. It's important to note that the acid-catalyzed deprotection of these compounds leads to the displacement of vinylic fluorine, yielding ethyl (E)-2-oxo-4-phenylbut-3-enoate instead of the desired 3-fluoro-4-phenylfuran-2(5H)-one.

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